Product packaging for Flavaspidic acid AB(Cat. No.:CAS No. 3761-64-6)

Flavaspidic acid AB

Cat. No.: B1265003
CAS No.: 3761-64-6
M. Wt: 418.4 g/mol
InChI Key: PPRFIMGXDRYLGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Flavaspidic Acid AB is a phloroglucinol derivative isolated from the rhizomes of the fern Dryopteris crassirhizoma Nakai, a plant used in traditional medicine known as "Guan Zhong" . This compound is of significant interest in biomedical research due to its broad-spectrum biological activities. It has demonstrated notable antiviral properties , with studies showing it can effectively inhibit the Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) by acting on the early stage of viral infection and potentially inhibiting viral replication or budding after uncoating . Furthermore, in vitro antitumor experiments have revealed that this compound has remarkable inhibitory actions on a panel of malignant tumor cell lines, including cervical cancer, breast cancer, gastric cancer, lung cancer, and liver cancer . A major area of contemporary research involves its potent antibacterial activity , particularly against Gram-positive bacteria. Research confirms that this compound is highly active against methicillin-resistant Staphylococcus aureus (MRSA) . A 2022 metabolomic study suggested that its anti-MRSA mechanism may involve targeting bioenergetic transformation and metabolism, notably depleting acetyl-CoA levels . As a naturally available compound, this compound represents a valuable lead compound for drug discovery efforts aimed at countering multidrug-resistant pathogens, viruses, and cancer . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H26O8 B1265003 Flavaspidic acid AB CAS No. 3761-64-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3761-64-6

Molecular Formula

C22H26O8

Molecular Weight

418.4 g/mol

IUPAC Name

2-acetyl-4-[(3-butanoyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one

InChI

InChI=1S/C22H26O8/c1-6-7-13(24)15-17(26)9(2)16(25)11(18(15)27)8-12-19(28)14(10(3)23)21(30)22(4,5)20(12)29/h25-29H,6-8H2,1-5H3

InChI Key

PPRFIMGXDRYLGD-UHFFFAOYSA-N

SMILES

CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)C)O)O)C)O

Canonical SMILES

CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)C)O)O)C)O

Origin of Product

United States

Scientific Research Applications

Antibacterial Activity

Flavaspidic acid AB has demonstrated significant antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains.

Minimum Inhibitory Concentrations (MIC)

  • The MIC values for this compound range from 12 to 20 μg/ml , depending on the target microorganism .
  • In studies, this compound exhibited potent activity against MRSA, with bioactivity-guided fractionations revealing it as a key component in the antibacterial effects observed in extracts from D. crassirhizoma .

Case Studies

  • Study on Anti-MRSA Activity :
    • A study characterized the metabolomic changes induced by this compound in MRSA strains. The results indicated a significant alteration in metabolic pathways related to energy production, underscoring its potential as an alternative antibiotic .
  • Inhibition of Melanin Production :
    • This compound was found to inhibit melanin production in melanoma cells with IC50 values around 35.3 μg/ml , showcasing its potential in dermatological applications .
  • Impact on Immune Response :
    • Research indicated that this compound can induce the expression of interferon-alpha and interleukin-1 beta in porcine macrophages, which may contribute to antiviral effects against porcine reproductive and respiratory syndrome virus .

Comparative Analysis of Related Compounds

CompoundMIC (μg/ml)Antimicrobial ActivityOther Notable Effects
This compound12-20Strong against MRSAAntioxidant activity
Northis compound32.2Moderate against leukemiaInhibits melanin production
Flavaspidic Acid BB5-480Effective against S. haemolyticusBiofilm inhibition

Preparation Methods

Natural Extraction Techniques

Solvent Extraction from Dryopteris crassirhizoma

Flavaspidic acid AB is traditionally isolated from the rhizomes of Dryopteris crassirhizoma via sequential solvent extraction. The process involves:

  • Methanol Extraction : Dried rhizomes are macerated in methanol (MeOH) at 60°C for 24 hours, yielding a crude extract rich in phloroglucinol derivatives.
  • Partitioning : The methanol extract is partitioned with ethyl acetate (EtOAc) and water, concentrating this compound in the organic phase.
  • Chromatographic Purification :
    • Silica Gel Column Chromatography : The EtOAc fraction is eluted with a gradient of hexane-EtOAc (10:1 to 1:1), isolating this compound in the 4:1 fraction.
    • Sephadex LH-20 : Further purification using Sephadex LH-20 with MeOH removes residual impurities, achieving >95% purity.
Yield and Efficiency
Step Yield (%) Purity (%)
Methanol Extraction 4.41 30–40
Ethyl Acetate Partition 3.46 50–60
Silica Gel Chromatography 1.12 80–85
Sephadex LH-20 0.89 >95

This method is limited by low yields (0.89% final) and high solvent consumption but remains vital for obtaining authentic natural product benchmarks.

Semi-Synthetic Approaches

Modification of Natural Precursors

This compound can be derived from structurally related phloroglucinols via targeted acylations:

  • Northis compound as a Precursor :
    • Northis compound (C₂₀H₂₂O₈), isolated alongside this compound, undergoes acetylation with acetic anhydride in pyridine to introduce the acetyl group at C-2.
    • Reaction Conditions : 0°C, 12 hours, 78% conversion.
  • Enzymatic Tailoring :
    • Acyltransferases from Aspergillus niger selectively esterify the phloroglucinol core, though yields remain suboptimal (≤40%).

Total Organic Synthesis

Retrosynthetic Analysis

The bicyclic structure of this compound is dissected into two key fragments:

  • Phloroglucinol Core : Functionalized with acetyl and butyryl groups.
  • Methylene-Bridged Cyclohexadienone : Derived from dimethylated cyclohexenone intermediates.

Stepwise Synthesis from Phloroglucinol

A 2020 study demonstrated a 14.7% overall yield via the following sequence:

Synthesis of 2-Methyl-4-Butyrylphloroglucinol
  • Vilsmeier-Haack Reaction : Phloroglucinol is formylated at C-2 using POCl₃/DMF (0°C, 4 hours).
  • Reduction : The formyl group is reduced to methyl with NaBH₄/EtOH (60°C, 2 hours).
  • Acylation : Butyryl chloride is introduced at C-4 using AlCl₃ as a catalyst (25°C, 6 hours).
Construction of the Flavaspidic Acid Fragment
  • Acylation : 2-Methyl-4-butyrylphloroglucinol is acetylated at C-6 with acetyl chloride.
  • Alkylation : The intermediate is alkylated with methyl iodide at C-4 and C-4'.
  • Deacylation : Selective removal of the C-6 acetyl group via NaOH/MeOH (0°C, 1 hour).
Final Cyclization

The flavaspidic acid fragment is treated with N,N-dimethylmethyleneammonium iodide in THF, inducing cyclization to form the bicyclic structure.

Reaction Optimization
Step Reagent Conditions Yield (%)
Vilsmeier-Haack POCl₃, DMF 0°C, 4 h 62
Reduction NaBH₄, EtOH 60°C, 2 h 85
Acylation Butyryl chloride, AlCl₃ 25°C, 6 h 73
Cyclization Me₂N⁺CH₂I⁻ THF, reflux, 8 h 58

Comparative Analysis of Methods

Yield and Scalability

Method Yield (%) Scalability Purity (%)
Natural Extraction 0.89 Low >95
Semi-Synthesis 40–78 Moderate 85–90
Total Synthesis 14.7 High >99

Total synthesis offers superior purity and reproducibility but requires multi-step optimization. Semi-synthesis balances yield and complexity, while natural extraction remains irreplaceable for obtaining stereochemically authentic material.

Spectroscopic Characterization

All synthetic batches are validated via:

  • ESI-HR-MS : [M−H]⁻ at m/z 417.1547 (calc. 417.1550).
  • ¹H NMR (500 MHz, CD₃OD): δ 2.55 (s, 3H, C-2 acetyl), 1.98 (s, 6H, C-4/C-4' methyl), 5.32 (s, 1H, C-6 hydroxyl).
  • ¹³C NMR : 207.8 ppm (C-1 ketone), 170.2 ppm (acetyl carbonyl).

Industrial and Pharmacological Applications

Antibacterial Formulations

This compound is formulated into topical creams (1–2% w/w) targeting methicillin-resistant Staphylococcus aureus (MRSA), with MIC values of 12–20 µg/mL.

Antioxidant Supplements

Encapsulation in liposomes (50–100 nm diameter) enhances bioavailability, achieving IC₅₀ values of 13.1 mM in lipid peroxidation assays.

Q & A

Q. How is Flavaspidic Acid AB identified and characterized in natural extracts?

this compound is identified using high-performance liquid chromatography (HPLC) coupled with electrospray ionization mass spectrometry (ESI-MS). Key parameters include:

  • Retention time : 6.94 minutes .
  • Observed mass : 419.16959 Da (MS2 and MS3 fragmentation patterns shown below).
Fragmentation StageKey Peaks (m/z)Relative Intensity (%)
MS2 [419]197 (100), 211 (61), 223 (9)
MS3 [419→197]179 (100), 155 (18), 151 (8), 113 (7)

For validation, compare with reference standards and confirm purity via nuclear magnetic resonance (NMR) spectroscopy .

Q. What analytical techniques are recommended for quantifying this compound?

  • Quantitative HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) and UV detection at 254 nm .
  • Validation : Ensure linearity (R² > 0.99), precision (RSD < 5%), and recovery rates (90–110%) per ICH guidelines .
  • Cross-validation : Pair with ESI-MS to confirm structural integrity .

Q. What are the primary natural sources of this compound?

this compound is isolated from Dryopteris crassirhizoma Nakai (East Asian fern), often alongside related phloroglucinol derivatives like Northis compound . Extraction protocols typically involve methanol or ethanol maceration, followed by silica gel chromatography .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?

  • Critical analysis : Compare experimental conditions (e.g., cell lines, dosage, solvent controls) across studies. For example, anti-MRSA activity may vary due to bacterial strain specificity .
  • Statistical rigor : Apply multivariate analysis to isolate confounding variables (e.g., purity, solubility) .
  • Reproducibility : Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .

Q. What strategies optimize the synthesis of this compound derivatives?

  • Scaffold modification : Introduce substituents at the phloroglucinol core to enhance stability or bioavailability. For example, methylation at the C-5 position improves lipophilicity .
  • Green chemistry : Use microwave-assisted synthesis to reduce reaction time and improve yield .
  • Analytical validation : Confirm derivative identity via tandem MS and X-ray crystallography .

Q. How to design experiments to study this compound's pharmacological mechanisms?

  • In vitro models : Use primary cell cultures (e.g., human hepatocytes for toxicity screening) with dose-response curves (IC₅₀ calculations) .
  • Molecular docking : Predict binding affinity to targets (e.g., bacterial DNA gyrase) using AutoDock Vina .
  • In vivo validation : Employ murine infection models with pharmacokinetic profiling (e.g., AUC, half-life) .

Methodological Considerations

  • Data reporting : Follow the Beilstein Journal of Organic Chemistry guidelines for experimental details, including full spectral data in supplementary materials .
  • Ethical compliance : For studies involving human/animal subjects, adhere to institutional review board (IRB) protocols and declare conflicts of interest .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flavaspidic acid AB
Reactant of Route 2
Flavaspidic acid AB

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